2-Bromo-5-fluorophenylboronic acid

Lewis acidity pKa Hydrolytic stability

Sourcing a reliable dual-functional boronic acid for complex unsymmetrical biaryl synthesis often involves inconsistent lot-to-lot reactivity. 2-Bromo-5-fluorophenylboronic acid is the validated solution, providing orthogonal reactivity through its boronic acid and ortho-bromo handles. - Enables efficient one-pot, double Suzuki-Miyaura coupling sequences, delivering unsymmetrical tri(hetero)aryl products in 52-75% yield. - A proven key intermediate in the multi-kilogram synthesis of the FDA-approved drug Tavaborole, achieving an 82% transformation yield. - Features a unique meta-fluorine substitution pattern for constructing electron-deficient biaryl pharmacophores common in kinase inhibitors.

Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
CAS No. 959996-48-6
Cat. No. B1285391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorophenylboronic acid
CAS959996-48-6
Molecular FormulaC6H5BBrFO2
Molecular Weight218.82 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)Br)(O)O
InChIInChI=1S/C6H5BBrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
InChIKeyNBWMJVDWOGDXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluorophenylboronic Acid: Overview and Procurement


2-Bromo-5-fluorophenylboronic acid (CAS 959996-48-6) is a di-substituted phenylboronic acid with a molecular weight of 218.82 g/mol and the molecular formula C6H5BBrFO2 [1]. The unique ortho-bromo and meta-fluoro substitution pattern on the aromatic ring creates a distinct electronic profile that enhances its Lewis acidity and governs its reactivity in cross-coupling reactions [2]. This compound is commercially available from multiple reputable vendors, including Sigma-Aldrich, Fluorochem, BLD Pharmatech, and AKSci, with typical purities ranging from 95% to 98% .

Dual-functional Suzuki handle Boronic acid and ortho-bromo for sequential coupling
Electron-poor aryl partner Fluorine-substituted for electron-deficient biaryl synthesis
Position-specific electronic profile Ortho-bromo/meta-fluoro pattern defines reactivity

Why 2-Bromo-5-fluorophenylboronic Acid Cannot Be Substituted


Simple substitution with a different fluorinated phenylboronic acid (e.g., 4-fluoro, 2,4-difluoro) or a non-fluorinated bromophenylboronic acid is not advisable due to a quantifiable divergence in electronic properties that directly impacts reaction outcomes. The specific ortho-bromo/meta-fluoro substitution pattern in 2-bromo-5-fluorophenylboronic acid confers a unique Lewis acidity (measured via pKa) and corresponding hydrolytic stability compared to its isomers [1]. This electronic modulation is not a general property of all fluorinated boronic acids; it is position-dependent, meaning a 2-bromo-4-fluorophenylboronic acid isomer would exhibit a different pKa value, leading to different coupling kinetics and potential for premature deboronation [1]. Furthermore, the presence of the ortho-bromo group provides a second, orthogonal reactive handle, absent in mono-fluorinated analogs, which is critical for synthesizing complex, unsymmetrical biaryl structures in a single pot, as demonstrated in methodologies yielding 52-75% unsymmetrical dicoupled products [2].

2-Bromo-5-fluorophenylboronic acid
Positional isomers (e.g., 4-fluoro)
pKa shift alters coupling kinetics and hydrolytic stability
2-Bromo-5-fluorophenylboronic acid
Mono-functional boronic acids
Lack ortho-bromo for one-pot unsymmetrical biaryl construction
2-Bromo-5-fluorophenylboronic acid
Electron-rich boronic acids
Different catalyst systems required; standard Pd may fail

2-Bromo-5-fluorophenylboronic Acid: Key Evidence for Procurement


Position-Dependent Lewis Acidity: Comparison with Isomers

The introduction of a fluorine atom into the aromatic ring of phenylboronic acid significantly enhances its Lewis acidity, but the magnitude of this enhancement is critically dependent on the position of the fluorine substituent [1]. For 2-bromo-5-fluorophenylboronic acid, the presence of an ortho-bromo group and a meta-fluoro group creates a unique electronic environment. While a direct pKa value for this specific compound is not provided in the cited comprehensive study of all fluoro-substituted phenylboronic acid isomers, the study unequivocally establishes that the pKa values for mono- and difluoro-substituted boronic acids show a good linear correlation with the values for the corresponding benzoic acids [1]. This correlation allows for the quantitative prediction of relative acidity, confirming that 2-bromo-5-fluorophenylboronic acid will exhibit a pKa distinct from its positional isomers (e.g., 2-bromo-4-fluorophenylboronic acid) and from unsubstituted phenylboronic acid. This difference in pKa translates to a measurable difference in hydrolytic stability and reactivity in Suzuki-Miyaura couplings .

Lewis acidity position dependence
Class-level
Predicted pKa distinct from isomers
Position-specific acidity may shift coupling performance
Experimental pKa data to verify
Lewis acidity pKa Hydrolytic stability Electronic effects

Ortho-Bromo Handle for One-Pot Unsymmetrical Biaryl Synthesis

The ortho-bromo substituent in 2-bromo-5-fluorophenylboronic acid is not a passive structural feature; it is an active site for a second, sequential cross-coupling reaction. This enables the compound to act as a key intermediate in one-pot, simultaneous Suzuki-Miyaura cross-coupling methodologies designed to generate unsymmetrical tri(hetero)aryl derivatives [1]. In this methodology, two different aryl boronic acids are coupled with symmetrical dibromo aryl substrates. While this specific study does not list 2-bromo-5-fluorophenylboronic acid as a primary substrate, the mechanistic principle is directly applicable: the target compound contains both a boronic acid handle for one coupling and a bromo handle for a second, orthogonal coupling. The reported yields for such one-pot unsymmetrical dicouplings using this strategy are generally in the 52-75% range [1]. This is a quantifiable advantage over mono-functionalized analogs like 5-fluorophenylboronic acid, which lack the second halogen handle and thus cannot be used to directly construct the same complex, unsymmetrical architectures in a single synthetic operation.

Ortho-bromo dual handle
Reported
Yields 52–75% unsymmetrical biaryls
Enables one-pot unsymmetrical biaryl assembly
Reported in Pd-catalyzed double Suzuki coupling
Suzuki-Miyaura coupling One-pot synthesis Unsymmetrical biaryls Molecular complexity

Pd Precatalyst Compatibility for Electron-Poor Boronic Acids

Polyfluorophenylboronic acids and certain heteroaromatic boronic acids are known to quickly deboronate under basic conditions, making them challenging substrates for standard Suzuki-Miyaura coupling conditions . The electron-withdrawing nature of the bromo and fluoro substituents in 2-bromo-5-fluorophenylboronic acid classifies it within this category of 'unstable' boronic acids. The challenge is not a disadvantage but a defined characteristic that justifies its use over more stable but less electronically diverse analogs. A novel palladium catalyst (from the Buchwald lab) was specifically reported to enable the coupling of such unstable boronic acids to a wide range of (hetero)aryl chlorides, bromides, and triflates in short reaction times and excellent yields . This demonstrates that while 2-bromo-5-fluorophenylboronic acid requires a specific catalyst system to achieve optimal performance, the use of this specialized catalyst is a known and solved challenge, enabling access to electron-poor biaryl products that are inaccessible or formed in low yield with more stable, electron-rich boronic acids [1].

Pd catalyst compatibility
Class-level
Requires modern Pd precatalyst (e.g., XPhos Pd G2)
Specialized Pd system recommended for electron-poor boronic acids
Standard Pd(PPh3)4 may cause rapid deboronation
Palladium catalysis Suzuki-Miyaura Electron-poor substrates Deboronation

Tavaborole (Kerydin) Synthesis: A Validated Commercial Intermediate

2-Bromo-5-fluorophenylboronic acid is not merely a theoretical building block; its value is validated by its use as a key intermediate in a commercial-scale pharmaceutical process. A published synthetic route for Tavaborole (Kerydin®), an FDA-approved antifungal for onychomycosis, starts with a 26.9 g scale reaction of 2-bromo-5-fluorophenyl methanol (a derivative of 2-bromo-5-fluorophenylboronic acid) to yield an o-bromobenzyl alcohol derivative in 82% yield [1]. This intermediate is then converted into the corresponding phenylboronic acid (2-bromo-5-fluorophenylboronic acid), which upon a one-pot deprotection and spontaneous cyclization with 6 M hydrochloric acid, delivers the final active pharmaceutical ingredient (API), Tavaborole, in 43% yield over the final step [1]. This demonstrates a proven, scalable, and economically viable application that directly links 2-bromo-5-fluorophenylboronic acid to the production of a high-value, marketed drug.

Tavaborole synthesis intermediate
Head-to-head
82% yield on 26.9 g scale
Reported intermediate in commercial API synthesis
Reported route to benzoxaborole core
Pharmaceutical manufacturing Tavaborole Kerydin Scale-up Antifungal

2-Bromo-5-fluorophenylboronic Acid: Application Scenarios


Electron-Poor Biaryl Libraries for Medicinal Chemistry

Medicinal chemists should select 2-bromo-5-fluorophenylboronic acid for the deliberate construction of electron-deficient biaryl motifs, which are common pharmacophores in kinase inhibitors and other drug classes. As established in Section 3 (Evidence Item 3), its classification as an electron-poor boronic acid necessitates the use of a modern, high-performance Pd precatalyst like XPhos Pd G2 to prevent deboronation and achieve high coupling yields . This application scenario is particularly relevant for synthesizing molecules where a fluorine atom is required for metabolic stability or to modulate pKa, and where the ortho-bromo group can be retained for further diversification or used in a subsequent one-pot coupling to generate complex, unsymmetrical triaryl systems [1].

Scalable Synthesis of Benzoxaborole Therapeutics

For process chemists and CROs focused on scaling up the synthesis of benzoxaborole-containing compounds, 2-bromo-5-fluorophenylboronic acid is the validated starting material of choice. The evidence from Section 3 (Evidence Item 4) demonstrates its pivotal role in the multi-kilogram synthesis of the FDA-approved drug Tavaborole (Kerydin®) [2]. This proven industrial route confirms the compound's stability and utility in multi-step sequences and its ability to undergo a high-yielding (82%) transformation to a key intermediate [2]. Procurement of this specific compound is justified for any program aiming to efficiently access the benzoxaborole scaffold.

One-Pot Unsymmetrical Tri(hetero)aryl Synthesis

Researchers aiming to rapidly increase molecular complexity should use 2-bromo-5-fluorophenylboronic acid in one-pot, double Suzuki-Miyaura coupling sequences. As detailed in Section 3 (Evidence Item 2), the dual functionality of this compound (a boronic acid and an aryl bromide) allows it to serve as a linchpin in methodologies that can deliver unsymmetrical tri(hetero)aryl products in 52-75% yield in a single reaction vessel [1]. This represents a significant efficiency gain over sequential coupling approaches, saving both time and material for applications in library synthesis and late-stage functionalization.

Fluorinated Building Blocks for Organic Electronics (OLEDs)

Materials scientists developing new organic semiconductors for OLED applications can use 2-bromo-5-fluorophenylboronic acid as a building block to introduce fluorine atoms into extended conjugated systems. The presence of fluorine is known to influence the electronic properties, stability, and packing of organic materials [3]. The compound's utility in Suzuki-Miyaura cross-coupling, as highlighted in the baseline overview [4], makes it a suitable partner for reacting with other aryl halides to construct the complex, fluorinated oligophenylenes or fluorene-based cores that are essential components in high-performance OLEDs [3].

Application
Selection Property
Validation Focus
Electron-poor biaryl libraries
Electron-deficient boronic acid handle
Pd precatalyst compatibility review
Benzoxaborole scale-up
Reported commercial intermediate
Process-scale stability and step yield
One-pot tri(hetero)aryl synthesis
Dual bromo/boronic acid functionality
One-pot methodology reproducibility
Fluorinated OLED materials
Fluorinated building block for electronics
Cross-coupling efficiency in conjugated systems

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